Superior In Vitro Potency Against hSGLT2: A Direct Comparison with Dapagliflozin
Tianagliflozin demonstrates a significantly higher in vitro potency against the human SGLT2 (hSGLT2) target than its direct structural predecessor, dapagliflozin. This increased potency is directly attributed to the deletion of the 6-hydroxyl (6-OH) group on the sugar moiety of dapagliflozin [1]. In a direct head-to-head comparison, Tianagliflozin exhibited a lower IC50 value, indicating a stronger inhibitory effect.
| Evidence Dimension | In vitro inhibitory potency (IC50) against human SGLT2 (hSGLT2) |
|---|---|
| Target Compound Data | IC50 = 0.67 nM |
| Comparator Or Baseline | Dapagliflozin (IC50 = 1.1 nM) |
| Quantified Difference | Tianagliflozin is approximately 1.6-fold more potent (lower IC50) than dapagliflozin |
| Conditions | In vitro hSGLT2 inhibition assay |
Why This Matters
Superior in vitro potency can translate to a lower effective dose, potentially improving the therapeutic window and reducing the cost-per-dose in a procurement setting.
- [1] Qi, Y., & et al. (2015). SGLT2抑制剂泰格列净(tianagliflozin)中试级合成工艺中若干关键步骤的研究 (Study on Key Steps in the Pilot-Scale Synthesis of the SGLT2 Inhibitor Tianagliflozin) (Master's thesis, Qilu University of Technology). View Source
